phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Overview
Description
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN5. It is a derivative of tetrazole, a nitrogen-rich heterocycle known for its diverse biological and chemical applications
Scientific Research Applications
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
Target of Action
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a novel compound with potential antifungal activity . Its primary targets are likely to be fungal pathogens such as Candida albicans and Aspergillus niger . These organisms are responsible for a variety of fungal infections, particularly in immunocompromised individuals .
Mode of Action
It is known that tetrazole derivatives can act as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may interact with its targets by mimicking the structure and function of carboxylic acids, thereby inhibiting essential metabolic processes within the fungal cells .
Biochemical Pathways
Given its potential antifungal activity, it is likely that it interferes with pathways essential for the growth and survival of fungal cells
Result of Action
Given its potential antifungal activity, it is likely that it inhibits the growth of fungal cells, leading to their death
Biochemical Analysis
Biochemical Properties
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects . Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving inflammatory responses . By inhibiting enzymes like cyclooxygenase, it can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, such as cyclooxygenase, by binding to the enzyme’s active site and preventing substrate access . This binding interaction is facilitated by the tetrazole ring, which can form stable complexes with the enzyme. Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, the compound’s interaction with cyclooxygenase can affect the production of prostaglandins, which are important mediators of inflammation and other physiological processes. Additionally, this compound may be metabolized by liver enzymes, leading to the formation of various metabolites that can have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its efficacy and toxicity, with certain tissues potentially accumulating higher concentrations of the compound.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can influence various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the formation of the tetrazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the reaction of phenylhydrazine with sodium azide in the presence of an acid to form the tetrazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to various substituted tetrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of oxacyclic building blocks.
4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Utilized in bioorthogonal labeling and cell detection applications.
Uniqueness
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific combination of the tetrazole ring with the phenyl and methanamine groups. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
phenyl(2H-tetrazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJCHWUFIIPSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NNN=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437768-48-4 | |
Record name | 2H-Tetrazole-5-methanamine, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437768-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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